molecular formula C8H11FN2 B12964256 1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine

1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine

Cat. No.: B12964256
M. Wt: 154.18 g/mol
InChI Key: SUWVGZKQECRCSE-UHFFFAOYSA-N
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Description

1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine is a substituted pyridine derivative with the molecular formula C₈H₁₁FN₂ and a molecular weight of 154.19 g/mol (CAS: 1694601-41-6) . The compound features a pyridine ring substituted with a fluorine atom at position 6 and a methyl group at position 5, with an N-methylmethanamine side chain at position 3.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

1-(6-fluoro-5-methylpyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C8H11FN2/c1-6-3-7(4-10-2)5-11-8(6)9/h3,5,10H,4H2,1-2H3

InChI Key

SUWVGZKQECRCSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1F)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoro-5-methylpyridine.

    N-Methylation: The pyridine derivative is subjected to N-methylation using methylamine under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium hydride or potassium carbonate to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of 1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Structural Features
This compound (Target Compound) C₈H₁₁FN₂ 154.19 6-Fluoro, 5-methyl pyridine; N-methylmethanamine Pyridine core with fluorine and methyl groups
Vonoprazan (VPZ) C₁₇H₁₆FN₃O₂S 345.39 Fluorophenyl, pyridinylsulfonyl, pyrrole Pyrrole ring with sulfonyl and fluorophenyl
LM6: 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine C₇H₁₃N₃ 139.20 Ethyl pyrazole; N-methylmethanamine Pyrazole core with ethyl substitution
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine C₇H₉ClN₂ 156.61 6-Chloro pyridine; N-methylmethanamine Chlorine substitution at pyridine position 6
1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine C₈H₉ClN₂O₂ 200.62 Chloronitrophenyl; N-methylmethanamine Nitro group (electron-withdrawing)
2-(3-Fluoropyridin-2-yl)propan-2-amine C₈H₁₁FN₂ 154.19 3-Fluoro pyridine; branched propan-2-amine Isomeric pyridine with branched amine

Key Observations

Core Ring Systems: The target compound and 2-(3-Fluoropyridin-2-yl)propan-2-amine share identical molecular formulas (C₈H₁₁FN₂) but differ in substitution patterns. The target’s 6-fluoro-5-methyl pyridine contrasts with the 3-fluoro pyridine in the latter, leading to distinct electronic and steric effects . Vonoprazan (VPZ) incorporates a pyrrole ring instead of pyridine, with additional sulfonyl and fluorophenyl groups, contributing to its role as a potassium-competitive acid blocker .

Functional Group Impact :

  • The nitro group in 1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions compared to the methyl and fluorine groups in the target compound .

Biological Relevance: While VPZ is clinically validated for H. pylori treatment , the target compound’s biological activity remains uncharacterized in the provided evidence.

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